4-CHLORO-5-METHYL-2-NITROPHENOL
Overview
Description
4-Chloro-6-nitro-m-cresol is a bioactive chemical . It is a yellow to greenish powder .
Synthesis Analysis
The synthesis of 4-Chloro-6-nitro-m-cresol involves a solid mixture of phenol and Bi(NO3)3 5H2O or Fe(NO3)3 9H2O. Acetone is added to this mixture, which is then stirred at room temperature under air or at reflux for 2-24 hours .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-nitro-m-cresol is C7H6ClNO3 . Its molecular weight is 187.58 g/mol .Physical and Chemical Properties Analysis
4-Chloro-6-nitro-m-cresol has a melting point of 132-134 °C, a boiling point of 276.7±35.0 °C, a density of 1.4219 (rough estimate), and a refractive index of 1.6000 (estimate). Its pKa is predicted to be 6.51±0.27 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Basanagouda et al. (2009) explored the synthesis of new 4-aryloxymethylcoumarins using 2-nitro-p-cresol and 2,6-dibromo-p-cresol, compounds closely related to 4-Chloro-6-nitro-m-cresol. They also evaluated the antimicrobial activity of these compounds against various bacterial and fungal species, demonstrating potential applications in combating microbial infections (Basanagouda et al., 2009).
Biodegradation and Environmental Impact
Khan et al. (2013) reported on the aerobic degradation of 2-chloro-4-nitroaniline, a chemical structurally related to 4-Chloro-6-nitro-m-cresol, by Rhodococcus sp. strain MB-P1. This study highlights the significance of biodegradation pathways in mitigating the environmental impact of such compounds, which are used in the manufacture of dyes, pharmaceuticals, and as corrosion inhibitors (Khan et al., 2013).
Analytical Chemistry Applications
Freeman et al. (2007) detailed methods for the separation and determination of chlorinated o-cresols, including compounds like 4-Chloro-6-nitro-m-cresol. This research is essential for analytical chemistry applications, particularly in the accurate analysis and quantification of such compounds in various samples (Freeman et al., 2007).
Biodegradation in Anaerobic Conditions
A study by Duc (2019) explored the anaerobic degradation of 2-chloro-4-nitroaniline, a compound related to 4-Chloro-6-nitro-m-cresol, by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. This research provides insights into the degradation of nitroaromatic compounds in anaerobic conditions, highlighting its potential for environmental bioremediation (Duc, 2019).
Spectroscopic Analysis
Krishnakumar et al. (2012) conducted a study on the molecular structure and spectroscopic analysis (FTIR, FT-Raman, and NMR) of 6-chloro-o-cresol and 4-chloro-3-methyl phenol. This research is crucial for understanding the molecular characteristics of chloro-cresol derivatives, aiding in the development of new materials and chemicals (Krishnakumar et al., 2012).
Synthesis of Heterocyclic Compounds
Figueroa‐Pérez et al. (2006) reported on the synthesis of 7-azaindole derivatives using 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, demonstrating the role of chloro-nitro compounds in the synthesis of important heterocyclic scaffolds. This research has implications for pharmaceutical and chemical industries, where such scaffolds are fundamental in drug discovery and material science (Figueroa‐Pérez et al., 2006).
Water Treatment and Decontamination
Pan (2001) explored the treatment of wastewater containing 6-nitro-m-cresol, closely related to 4-Chloro-6-nitro-m-cresol, using a complex extraction method. This study contributes to environmental engineering by showcasing an efficient approach to remove harmful compounds from wastewater, thereby reducing environmental pollution (Pan, 2001).
Electrochemical Analysis
Bebeselea et al. (2010) reported the electrochemical determination of phenolic derivatives, including 4-chlorophenol and 4-nitrophenol, using multiple pulsed amperometry with graphite-based electrodes. This research is significant for analytical chemistry, especially in developing sensitive methods for detecting phenolic compounds in environmental samples (Bebeselea et al., 2010).
Enhancement of Biodegradability
Hsu et al. (2004) examined the effects of preozonation on the biodegradability of phenolic solutions, including 4-cresol and 4-nitrophenol. Their findings contribute to environmental science by providing insights into the enhancement of biodegradability of phenolic compounds, a crucial step in water treatment processes (Hsu et al., 2004).
Mechanism of Action
Target of Action
Cresols, a class of compounds to which 4-chloro-6-nitro-m-cresol belongs, are known to be used as bactericides, pesticides, and disinfectants . They are believed to cause physical damage to bacterial cell membranes .
Mode of Action
When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, it appears as if much of the evidence for the mechanism of action for such phenolic germicides indicates that their effect is due to physical damage of bacterial cell membranes .
Biochemical Pathways
It is known that cresols can induce toxicity in humans and can lead to burning of the mouth and throat, abdominal pain, and/or vomiting .
Pharmacokinetics
Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .
Result of Action
Dermal exposure to cresols has been observed to cause severe skin burns, scarring, systemic toxicity, and even death .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-6-nitro-m-cresol are not fully understood. It has been shown that this compound can interact with various enzymes and proteins. For example, it has been used as an activator of ryanodine receptors (RyRs), which are intracellular calcium release channels . At a concentration of 1 mM, 4-Chloro-6-nitro-m-cresol is sufficient to cause calcium release through RyRs .
Cellular Effects
In terms of cellular effects, 4-Chloro-6-nitro-m-cresol has been shown to influence calcium homeostasis. It can cause an increase in intracellular calcium levels . This can have various effects on cell function, including impacts on cell signaling pathways and cellular metabolism. It should be noted that these effects can be non-specific and may be due to inhibition of the sarcoplasmic-endoplasmic reticulum calcium ATPase (SERCA) rather than RyR activation .
Molecular Mechanism
It is known to activate RyRs, leading to the release of calcium from intracellular stores . It can also inhibit SERCA, which is involved in the uptake of calcium into the sarcoplasmic and endoplasmic reticulum .
Properties
IUPAC Name |
4-chloro-5-methyl-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGJOKJUYGIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064572 | |
Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-89-9 | |
Record name | 4-Chloro-5-methyl-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7147-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7147-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-nitro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORO-5-METHYL-2-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2QEV95F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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